Rasagiline mesylate
CAS No.: 161735-79-1
Cat. No.: VC20761552
Molecular Formula: C13H17NO3S
Molecular Weight: 267.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 161735-79-1 |
---|---|
Molecular Formula | C13H17NO3S |
Molecular Weight | 267.35 g/mol |
IUPAC Name | methanesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
Standard InChI | InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1 |
Standard InChI Key | JDBJJCWRXSVHOQ-UTONKHPSSA-N |
Isomeric SMILES | CS(=O)(=O)O.C#CCN[C@@H]1CCC2=CC=CC=C12 |
SMILES | CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |
Canonical SMILES | CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |
Appearance | Powder |
Chemical Properties and Structure
Molecular Characteristics
Rasagiline mesylate is chemically related to selegiline but possesses an important structural distinction that affects its metabolic profile . While both compounds share the propargylamine moiety responsible for MAO inhibition, rasagiline's main metabolite is 1-aminoindan, which lacks the amphetamine-like activity associated with selegiline's metabolites . This key difference contributes to rasagiline's improved safety profile and reduced potential for unwanted stimulant effects.
The compound binds covalently to the N5 nitrogen of the flavin adenine dinucleotide (FAD) cofactor within the MAO-B enzyme, forming a stable adduct that permanently inactivates the enzyme . This irreversible binding mechanism explains why rasagiline's pharmacological effects persist long after the drug has been cleared from circulation, requiring new enzyme synthesis for restoration of MAO-B activity.
Selectivity Profile
Pharmacological Mechanism of Action
Primary Mechanism: MAO-B Inhibition
The primary pharmacological mechanism of rasagiline is the selective and irreversible inhibition of monoamine oxidase type B (MAO-B) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in both the central nervous system and peripheral tissues . The B form of this enzyme is the predominant type in the human brain and plays a critical role in the metabolic degradation of dopamine and phenylethylamine .
By inhibiting MAO-B, rasagiline prevents the breakdown of dopamine in the striatum, thereby increasing extracellular dopamine levels . This mechanism is particularly relevant in Parkinson's disease, where there is a progressive loss of dopaminergic neurons and a consequent reduction in striatal dopamine. The increased availability of dopamine achieved through MAO-B inhibition helps compensate for this deficit, ameliorating the motor symptoms of the disease.
Secondary Mechanisms and Dopamine Regulation
Beyond direct MAO-B inhibition, rasagiline may exert additional effects on dopaminergic neurotransmission. Following subchronic administration to normal rats, rasagiline has been shown to increase levels of dopamine in striatal microdialysate . This effect may be partially mediated by the build-up of β-phenylethylamine, which is an excellent substrate for MAO-B and an effective inhibitor of the plasma membrane dopamine transporter (DAT) .
By interfering with dopamine reuptake through DAT inhibition, rasagiline may further enhance dopaminergic neurotransmission, contributing to its therapeutic efficacy in Parkinson's disease. This dual mechanism—combining MAO-B inhibition with indirect effects on dopamine reuptake—may explain why rasagiline demonstrates clinical benefits that sometimes exceed what would be expected from MAO-B inhibition alone.
Neuroprotective Mechanisms
In addition to its symptomatic effects, rasagiline has demonstrated neuroprotective properties that appear to be independent of its MAO-B inhibitory activity . The compound has shown protective effects in various primary neuronal preparations and neuron-like cell lines , suggesting potential disease-modifying capabilities beyond symptom management.
Rasagiline's major metabolite, 1-R-amino indane, has also been shown to have therapeutic effects in neuronal cultures and animal models of Parkinson's disease . Furthermore, the drug exhibits antioxidant and anti-apoptotic activities in experimental models, which may potentially contribute to long-term neuroprotective actions . These additional mechanisms may explain the clinical observations suggesting that rasagiline treatment might slow the progression of Parkinson's disease symptoms over time .
Pharmacokinetics
Absorption and Distribution
Rasagiline is rapidly absorbed following oral administration, with an absolute bioavailability of approximately 35-36% . The compound reaches maximum plasma concentration (Tmax) after 0.5-1 hours, indicating rapid gastrointestinal absorption . This quick absorption profile allows for relatively prompt onset of pharmacological action.
The volume of distribution for rasagiline is approximately 87 L, suggesting extensive tissue distribution beyond the vascular compartment . This relatively large volume of distribution indicates that the drug effectively penetrates various tissues, including the central nervous system where its therapeutic action occurs.
Plasma protein binding for rasagiline ranges from 88-94%, with a mean extent of binding of 61-63% to human albumin over the concentration range of 1-100 ng/ml . This moderate to high protein binding may influence the drug's free fraction and consequently its pharmacodynamic effects.
Pharmacokinetic Parameters
Table 1: Key Pharmacokinetic Parameters of Rasagiline Mesylate
Clinical Applications and Dosage
Advanced Formulations and Research
Novel Delivery Systems
Recent research has focused on developing advanced formulation strategies to enhance the therapeutic efficacy of rasagiline mesylate. One promising approach involves lipid-polymer hybrid nanoparticles designed to improve permeation and increase absorption through the lymphatic circulation, thereby reducing first-pass hepatic metabolism .
A study investigating this approach successfully formulated rasagiline mesylate as lipid-polymer hybrid nanoparticles using the nanoprecipitation method with polycaprolactone, lecithin, and DSPE-PEG2000 . Various formulations were prepared to study the component effects on formula properties, as detailed in Table 3.
Table 3: Composition of Rasagiline Mesylate Lipid-Polymer Hybrid Nanoparticles
Formula Code | PCL (mg) | Lecithin (mg) | DSPE-PEG2000 (mg) | ACTN (mL) | Water (mL) | Lipid/polymer (%) | DSPE-PEG2000/Lecithin (%) |
---|---|---|---|---|---|---|---|
PCL-1 | 5 | 1 | 0.5 | 2 | 20 | 30 | 50 |
PCL-2 | 5 | 0.8 | 0.4 | 2 | 20 | 24 | 50 |
PCL-3 | 5 | 0.6 | 0.3 | 2 | 20 | 18 | 50 |
PCL-4 | 5 | 0.6 | 0.6 | 2 | 20 | 24 | 100 |
PCL-5 | 5 | 0.4 | 0.8 | 2 | 20 | 24 | 200 |
PCL-6 | 5 | 0.8 | 0.4 | 1 | 20 | 24 | 50 |
Release Kinetics and Formulation Performance
The in vitro release profile of the selected formula (PCL-2) was evaluated to determine the drug release mechanism of the prepared nanoparticles . The release data was fitted to different kinetic models including Higuchi, First-order, and Zero-order, while the mechanism of release was predicted by fitting to the Korsmeyer-Peppas equation and calculating the N value .
This advanced formulation approach represents a significant step forward in optimizing rasagiline delivery, potentially addressing the limitations of conventional oral formulations, such as poor bioavailability and high variability due to extensive first-pass metabolism. The development of such novel delivery systems may lead to improved therapeutic outcomes by enhancing drug absorption and providing more consistent plasma concentrations.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume